Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate is a useful research compound. Its molecular formula is C14H14N2O4 and its molecular weight is 274.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Syntheses of Metabolites : Ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, a metabolite of TAK-603, showcases an example of the utility of ethyl carboxylates in synthesizing complex molecules with potential bioactivity. This work highlights the adaptability of ethyl carboxylates in medicinal chemistry through the development of new synthetic routes for high-yield production of metabolites (Mizuno et al., 2006).
Reactivity with Oximes : The study of the reactivity of α-hydroxyamino oximes with ethyl glyoxylate led to the formation of ethyl esters of 5-aryl(hetaryl)-1-hydroxy-1H-imidazole-2-carboxylic acid, demonstrating the diverse reactivity of ethyl carboxylates with other functional groups to synthesize heterocyclic compounds (Nikolaenkova et al., 2019).
Molecular Structure Analysis : The study of methyl-4-hydroxy-1-phenyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate and its transesterification to ethyl ester underlines the importance of ethyl carboxylates in structural and conformational studies of organic compounds. This research contributes to understanding the structural dynamics influenced by substituent changes (Ukrainets et al., 2017).
Antimicrobial Activity : Ethyl carboxylates are also crucial in developing antimicrobial agents. For instance, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds and their evaluation for antimicrobial activity against various bacteria and fungi highlight the potential of ethyl carboxylates in discovering new antimicrobial agents (Sarvaiya et al., 2019).
Properties
IUPAC Name |
ethyl 4-hydroxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-3-20-14(19)13-11(17)8-12(18)16(15-13)10-7-5-4-6-9(10)2/h4-8,17H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPJBQPXTNKBOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1O)C2=CC=CC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142350 | |
Record name | Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105193-01-8 | |
Record name | Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 1,6-dihydro-4-hydroxy-1-(2-methylphenyl)-6-oxo-3-pyridazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801142350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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